chemical structure and properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde
chemical structure and properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde
Executive Summary & Molecular Architecture
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is a functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and heterocyclic pharmacophores.
Structurally, it is an ether derivative of
Physicochemical Profile
| Parameter | Description |
| IUPAC Name | 3-Methoxy-2-[(4-nitrophenyl)methoxy]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 287.27 g/mol |
| Core Scaffold | Benzaldehyde |
| Functional Groups | Aldehyde (-CHO), Ether (-O-), Nitro ( |
| Electronic Character | The 4-nitrobenzyl group acts as an electron-withdrawing protecting group; the 3-methoxy group is electron-donating.[1] |
| Solubility | Soluble in DMSO, DMF, CHCl3; limited solubility in water/ethanol (cold). |
Synthetic Pathway & Mechanism[2][3]
The synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is achieved via a Williamson Ether Synthesis . This involves the
Reaction Logic[3]
-
Deprotonation: A weak base (Potassium Carbonate,
) deprotonates the phenolic hydroxyl group of o-vanillin at the 2-position. The of o-vanillin (~10) allows for easy deprotonation without affecting the aldehyde. -
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide.
-
Leaving Group: Bromide (
) is displaced. -
Selectivity: The reaction is highly selective for the phenolic oxygen; the aldehyde and methoxy groups remain unreactive under these conditions.
Visualization: Synthesis Workflow
Figure 1: Reaction scheme for the synthesis of the target ether via nucleophilic substitution.
Experimental Protocol
Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Work must be performed in a fume hood.
Materials
-
Precursor: o-Vanillin (1.0 eq)
-
Reagent: 4-Nitrobenzyl bromide (1.1 eq)
-
Base: Anhydrous
(2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (dry)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (10 mmol, 1.52 g) in 15 mL of solvent (DMF is preferred for higher solubility and rate).
-
Activation: Add anhydrous
(20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution color may darken (yellow/orange).[2] -
Alkylation: Add 4-nitrobenzyl bromide (11 mmol, 2.37 g) slowly to the reaction mixture.
-
Reaction:
-
If using Acetone: Reflux at 60°C for 4–6 hours.
-
If using DMF: Stir at 60–80°C for 2–3 hours.
-
Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (o-vanillin) will have a lower
than the product due to the loss of the H-bond donor (OH).
-
-
Workup:
-
Pour the reaction mixture into 100 mL of crushed ice/water.
-
Stir vigorously.[2] The product should precipitate as a pale yellow/off-white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water to remove residual DMF and inorganic salts (
, excess ).
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to obtain analytical grade crystals.
Characterization & Properties
To validate the structure, the following spectroscopic signatures are expected.
1H-NMR (DMSO- , 400 MHz) Expectations
-
Aldehyde (-CHO): Singlet,
10.2–10.4 ppm. -
Benzylic Protons (-O-
-Ar): Singlet, 5.2–5.4 ppm (Deshielded by oxygen and the nitro-aryl ring). -
Methoxy (-OC
): Singlet, 3.8–3.9 ppm. -
Aromatic Protons (Nitrobenzyl): Two doublets (AA'BB' system) around
7.6–8.2 ppm. The protons ortho to the nitro group will be most downfield. -
Aromatic Protons (Vanillin core): Multiplet region
7.1–7.4 ppm.[3]
IR Spectroscopy (KBr Pellet)
-
C=O Stretch (Aldehyde): Strong band at 1680–1700
. -
N-O Stretch (Nitro): Asymmetric stretch ~1520
, Symmetric stretch ~1340 . -
C-O-C Stretch (Ether): 1200–1260
. -
Absence of OH: Disappearance of the broad phenolic -OH stretch (3200–3500
) present in the starting o-vanillin.
Reactivity & Therapeutic Potential
The molecule's value lies in its dual functionality: the reactive aldehyde and the reducible nitro group.
Reactivity Pathways[6]
-
Schiff Base Formation: Condensation with primary amines (anilines, hydrazides) yields imines. These are the primary targets for drug discovery (antimicrobial/anticancer).
-
Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones.
-
Nitro Reduction: The nitro group can be reduced (using
or ) to an amine, allowing for further functionalization of the benzyl ether moiety.
Visualization: Derivatization Tree
Figure 2: Primary derivatization pathways for drug development applications.
Biological Context
Derivatives of this scaffold are frequently investigated for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). The 4-nitrobenzyl moiety often acts as a pharmacophore that enhances lipophilicity and DNA interaction, while the vanillin core provides antioxidant properties.
References
-
Majeed, R. H., et al. (2022).[4][5] "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International Journal of Molecular and Cellular Medicine.
-
Li, M., & Chen, X. (2008).[6] "3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde."[6] Acta Crystallographica Section E. (Structural analog reference for crystallographic data).
-
Sridevi, S. P., et al. (2021). "Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base." International Journal of Innovative Research in Technology.
-
PubChem Compound Summary. "3-Methoxy-2-nitrobenzaldehyde" (Isomer data for comparison).
Sources
- 1. 3-Methoxy-2-nitrobenzaldehyde = 97 53055-05-3 [sigmaaldrich.com]
- 2. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. ijmcmed.org [ijmcmed.org]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 6. researchgate.net [researchgate.net]
